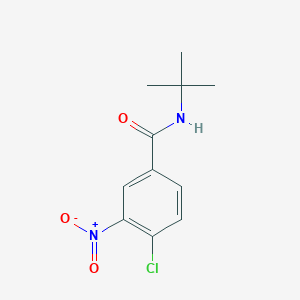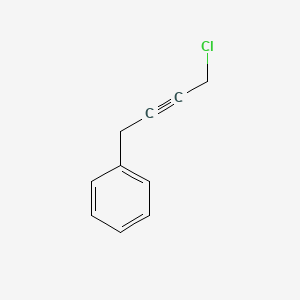![molecular formula C16H21N5O3S2 B2826005 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886939-93-1](/img/structure/B2826005.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique chemical with the molecular formula C16H21N5O3S2 . It’s primarily intended for research use and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole heterocyclic ring, which is a bioisostere of pyrimidine . This allows it to disrupt processes related to DNA replication .Aplicaciones Científicas De Investigación
Metabolism and Bioavailability
- Metabolite Profiling and Excretion Kinetics : Research on compounds structurally related to the requested chemical, such as lysmeral (2-(4-tert-butylbenzyl)propionaldehyde), highlights the significance of understanding the metabolic pathways and excretion kinetics of fragrance compounds. For instance, a study on human metabolism and excretion kinetics of lysmeral after a single oral dosage identified specific biomarkers of exposure, which are crucial for biomonitoring applications (Scherer et al., 2017). This indicates the importance of metabolic studies in assessing human exposure to such compounds.
Environmental Biomonitoring
- Trends in Environmental Exposure : Research on lysmeral also provides insights into environmental biomonitoring. A study analyzing urine samples from the Environmental Specimen Bank revealed a decreasing trend over time in human exposure to lysmeral, reflecting changes in usage patterns of fragrance chemicals over the years (Scherer et al., 2020). This research has implications for understanding the environmental and health impacts of synthetic fragrance compounds.
Pharmacokinetics
- Understanding Drug Metabolism : Although not directly related to the requested compound, studies on similar compounds, like acetaminophen, offer insights into pharmacokinetics and drug metabolism, which are crucial for drug development and safety assessment. For example, research on acetaminophen metabolism in humans provided detailed insights into its metabolic pathways and the formation of various metabolites (Mrochek et al., 1974). Understanding these pathways is essential for predicting drug interactions and potential toxicities.
Analytical Method Development
- Development of Analytical Methods for Metabolite Detection : The development of sensitive and selective analytical methods is crucial for detecting and quantifying metabolites of complex compounds. Research on lysmeral metabolites demonstrates the development of LC-MS/MS methods for analyzing metabolites in urine, which is vital for human biomonitoring studies and exposure assessment (Scherer et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-16(2,3)19-13(23)18-14-20-21-15(26-14)25-9-12(22)17-10-5-7-11(24-4)8-6-10/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPCTRUGNZGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B2825923.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)




![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)

